molecular formula C27H21FN4O2S2 B11475279 1-(1,3-benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-(1,3-benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11475279
M. Wt: 516.6 g/mol
InChI Key: WTSRIZFSMFMXIV-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound that features a unique combination of benzothiazole, fluorobenzyl, and pyrazolothiazepinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazolothiazepinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acid chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler structure with similar aromatic properties.

    2-Fluorobenzyl derivatives: Compounds with similar fluorobenzyl groups.

    Pyrazolothiazepinones: Compounds with similar core structures but different substituents.

Properties

Molecular Formula

C27H21FN4O2S2

Molecular Weight

516.6 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-4-[4-[(2-fluorophenyl)methoxy]phenyl]-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C27H21FN4O2S2/c1-16-24-25(17-10-12-19(13-11-17)34-14-18-6-2-3-7-20(18)28)35-15-23(33)30-26(24)32(31-16)27-29-21-8-4-5-9-22(21)36-27/h2-13,25H,14-15H2,1H3,(H,30,33)

InChI Key

WTSRIZFSMFMXIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=NC6=CC=CC=C6S5

Origin of Product

United States

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